Cas no 1219957-15-9 (1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride)

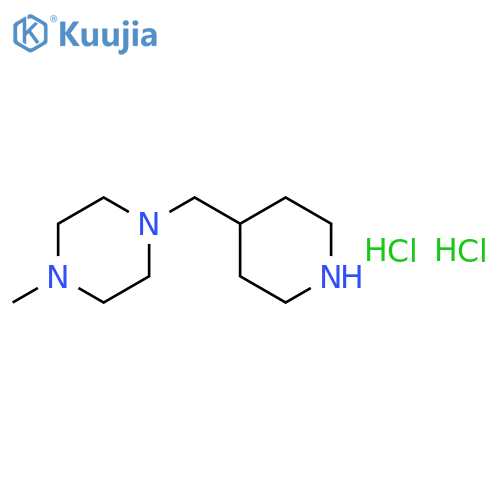

1219957-15-9 structure

商品名:1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride

CAS番号:1219957-15-9

MF:C11H25Cl2N3

メガワット:270.242300748825

MDL:MFCD13561521

CID:1076456

PubChem ID:56831565

1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride

- 1-methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride

- 1-methyl-4-(piperidin-4-ylmethyl)piperazinedihydrochloride

- BS-39295

- MFCD13561521

- AKOS015845650

- 1-methyl-4-(piperidin-4-ylmethyl)piperazine;dihydrochloride

- 1219957-15-9

-

- MDL: MFCD13561521

- インチ: InChI=1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;;/h11-12H,2-10H2,1H3;2*1H

- InChIKey: AMHYQURGDKJQKL-UHFFFAOYSA-N

- ほほえんだ: CN1CCN(CC1)CC2CCNCC2.Cl.Cl

計算された属性

- せいみつぶんしりょう: 269.1425532g/mol

- どういたいしつりょう: 269.1425532g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 158

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM307202-5g |

1-Methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride |

1219957-15-9 | 95% | 5g |

$495 | 2022-09-30 | |

| eNovation Chemicals LLC | Y1249638-1g |

1-methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride |

1219957-15-9 | 95% | 1g |

$255 | 2024-06-06 | |

| abcr | AB293867-5 g |

1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride; 95% |

1219957-15-9 | 5g |

€1012.20 | 2023-04-26 | ||

| 1PlusChem | 1P00J1QZ-5g |

1-methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride |

1219957-15-9 | 95% | 5g |

$626.00 | 2025-03-01 | |

| abcr | AB293867-5g |

1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride, 95%; . |

1219957-15-9 | 95% | 5g |

€1045.70 | 2025-02-15 | |

| abcr | AB293867-1g |

1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride, 95%; . |

1219957-15-9 | 95% | 1g |

€304.50 | 2025-02-15 | |

| A2B Chem LLC | AI87931-1g |

1-Methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride |

1219957-15-9 | 95% | 1g |

$164.00 | 2024-04-20 | |

| A2B Chem LLC | AI87931-5g |

1-Methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride |

1219957-15-9 | 95% | 5g |

$626.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1249638-1g |

1-methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride |

1219957-15-9 | 95% | 1g |

$255 | 2025-02-21 | |

| abcr | AB293867-250 mg |

1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride; 95% |

1219957-15-9 | 250mg |

€193.50 | 2023-04-26 |

1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

1219957-15-9 (1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride) 関連製品

- 57184-38-0(1-(2-Ethylbutyl)piperazine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1219957-15-9)1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):180.0/620.0